

# Desmethylxanthohumol: A Technical Guide to Initial In Vitro Bioactivity

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## Compound of Interest

Compound Name: *Desmethylxanthohumol*

Cat. No.: *B055510*

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## Introduction

**Desmethylxanthohumol** (DMX) is a naturally occurring prenylated chalcone found in the female inflorescences (hops) of the *Humulus lupulus* L. plant. Structurally related to the more abundant xanthohumol (XN), DMX serves as a biosynthetic precursor to a variety of other prenylflavonoids.[1] Notably, it can readily isomerize into 6-prenylnaringenin (6-PN) and the potent phytoestrogen 8-prenylnaringenin (8-PN).[2] Initial in vitro investigations have revealed that DMX possesses a spectrum of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects, positioning it as a molecule of interest for further pharmacological research.[2]

## Anti-Cancer Bioactivity

The anti-cancer properties of **Desmethylxanthohumol** have been explored through various in vitro models, primarily focusing on its ability to induce apoptosis and inhibit cell proliferation.

## Apoptosis Induction

Early studies identified DMX as a potent inducer of apoptosis. In assays involving lymphoid leukemic cells, DMX demonstrated significant apoptosis-inducing capabilities.[2] Further investigation showed that it triggers cell death through the mitochondrial pathway in Burkitt's

lymphoma cells (BJAB) and in primary lymphoblasts from childhood acute lymphoblastic leukemia (ALL).

## Antiproliferative Activity

While DMX has shown antiproliferative effects, studies comparing it to its parent compound, xanthohumol (XN), and its derivatives suggest its activity can be cell-line dependent. In a study using human prostate cancer cell lines (PC-3 and DU145), DMX was found to be the least active of the hop flavonoids tested, though it still contributed to the overall anti-proliferative profile of this family of compounds.[3] Specific quantitative data remains limited in the public domain, with most studies focusing on the more potent related compounds.

Table 1: Antiproliferative Activity of Hop-Derived Prenylflavonoids (72h Incubation)

Compound	Cell Line	IC50 (µM)
<b>Xanthohumol (XN)</b>	<b>DU145 (Prostate)</b>	<b>12.3 ± 1.1[3]</b>
Xanthohumol (XN)	PC-3 (Prostate)	13.2 ± 1.1[3]
6-Prenylnaringenin (6-PN)	PC-3 (Prostate)	18.4 ± 1.2[3]
8-Prenylnaringenin (8-PN)	PC-3 (Prostate)	33.5 ± 1.0[3]
8-Prenylnaringenin (8-PN)	DU145 (Prostate)	43.1 ± 1.2[3]
Isoxanthohumol (IX)	PC-3 (Prostate)	45.2 ± 1.1[3]
Isoxanthohumol (IX)	DU145 (Prostate)	47.4 ± 1.1[3]

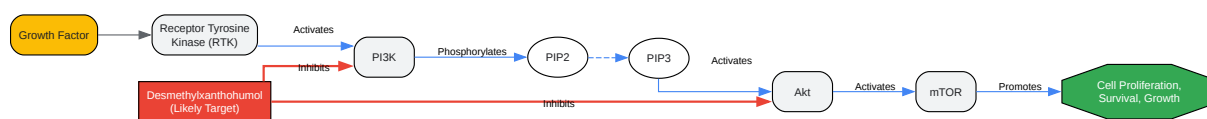
| **Desmethyloxanthohumol (DMX)** | PC-3, DU145 | Noted as the least active; specific IC50 not provided.[3] |

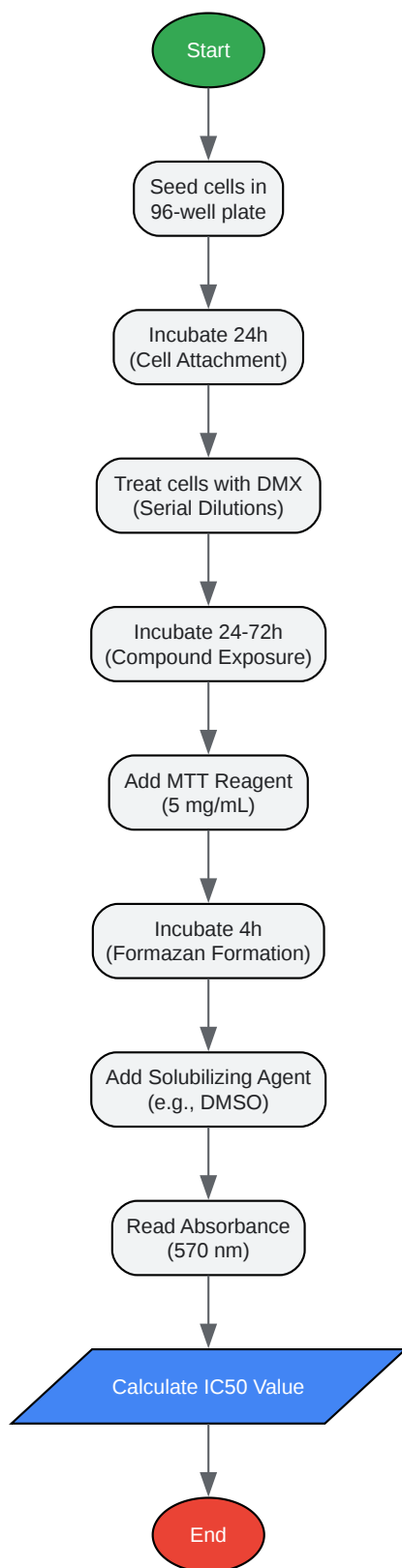
Note: Data for related compounds are provided for context due to the limited availability of specific IC50 values for DMX.

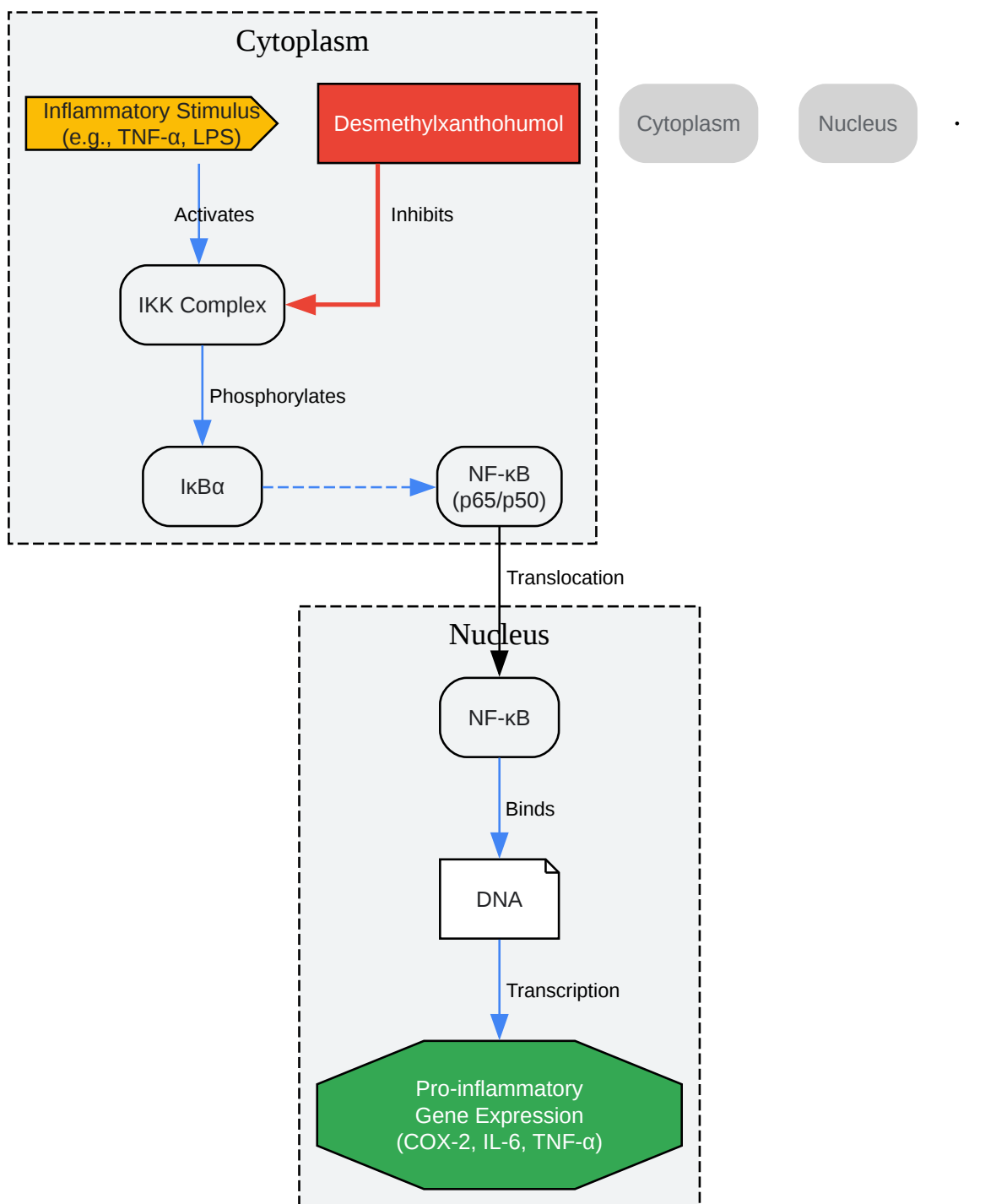
## Inhibition of Key Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation and is often dysregulated in cancer.[4][5][6] Many natural flavonoids exert their

anticancer effects by inhibiting this pathway.<sup>[6][7]</sup> While direct studies on DMX are sparse, its structural analog xanthohumol has been shown to modulate PI3K/Akt signaling, suggesting a probable mechanism of action for DMX and other hop-derived flavonoids.<sup>[4][8]</sup> Inhibition typically involves reducing the phosphorylation of key kinases like Akt and mTOR, leading to downstream effects that suppress cell growth and induce apoptosis.<sup>[7]</sup>







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